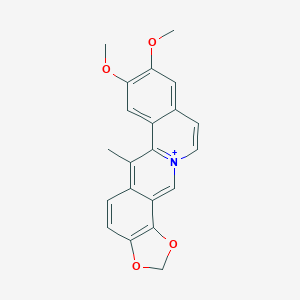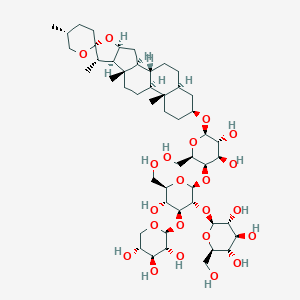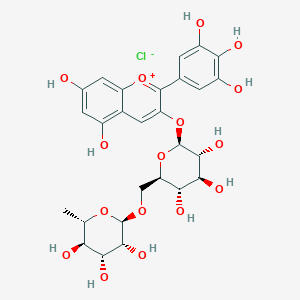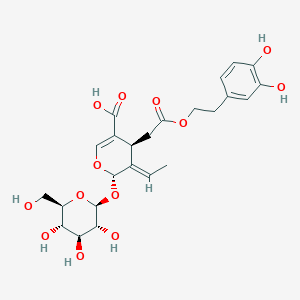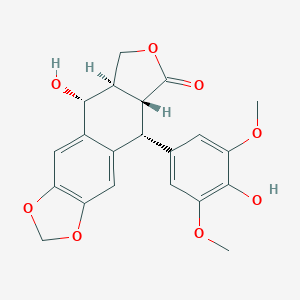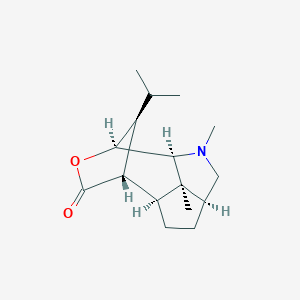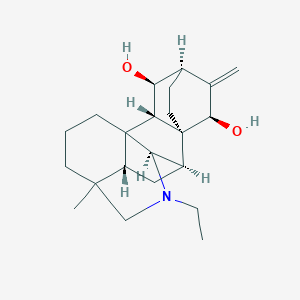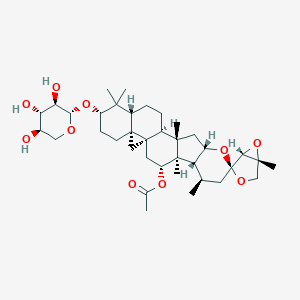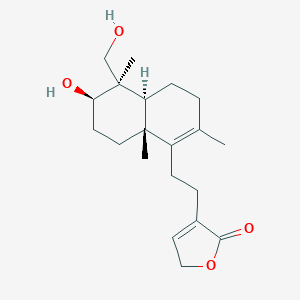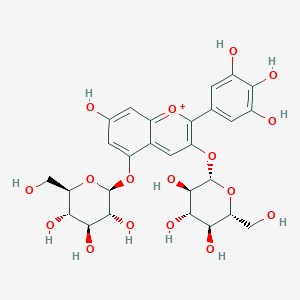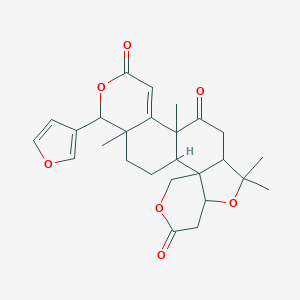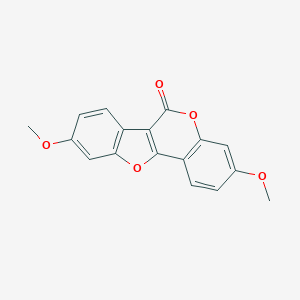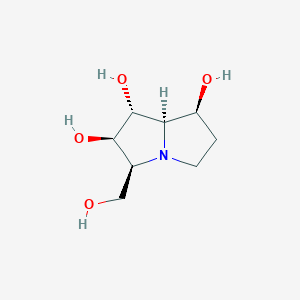
3-epi-Australine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-epi-Australine is a member of the polyhydroxylated alkaloids, which are isolated from various natural sources . It is a type of pyrrolizidine alkaloid, a class of compounds that have been found to have significant biological activity . Natural 3-epi-australine was obtained in a total of 14 synthetic steps and in 2% overall yield, all from L-xylose .
Synthesis Analysis
The synthesis of 3-epi-Australine involves a flexible method for the diastereoselective total synthesis of the pyrrolizidine alkaloids from a common chiral 2,5-dihydropyrrole precursor . The low overall yield was due to a low yielding epoxide ring-opening reaction due to a competing intramolecular epoxide ring-opening reactions involving the 3–hydroxymethyl substituent .
Molecular Structure Analysis
The structure of 3-epi-Australine was identified by X-ray crystal structure analysis . It is a polyhydroxylated pyrrolizidine alkaloid with a hydroxymethyl group at C-3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-epi-Australine include epoxidation of the double bond of the 2,5-dihydropyrrole followed by diastereoselective ring-opening reactions . Further applications of Clapés’ chemoenzymatic synthesis of highly oxygenated PAs from dihydroxyacetone are also involved .
Aplicaciones Científicas De Investigación
Glycosidase Inhibitory Activities
3-epi-Australine, along with other polyhydroxylated pyrrolizidines and indolizidines, has been explored for its glycosidase inhibitory activities. A study by Ritthiwigrom, Nash, & Pyne (2010) detailed the synthesis of 3-epi-Australine and examined its inhibitory effects on glycosidases. This research is significant in understanding the potential biological applications of 3-epi-Australine in enzyme inhibition.
Enhancing Glycosidase Inhibition
The fluorination of 3-epi-Australine derivatives has been shown to enhance inhibition against α-glucosidase, as reported by Li et al. (2015). This modification led to an increase in the inhibitory capacity of the compound, marking a notable advancement in the manipulation of 3-epi-Australine for enhanced biological activity.
Structural Analysis and Biological Activities
In-depth structural analysis and confirmation of 3-epi-Australine and related alkaloids, along with their biological activities, have been conducted. Kato et al. (2003) provided extensive data on the structural features and glycosidase inhibitory activities of these compounds. Understanding their structural characteristics is vital for exploring their potential applications in scientific research.
Total Synthesis
The total synthesis of 3-epi-Australine has been achieved, offering insights into the synthetic pathways of this compound. The work by Ritthiwigrom, Willis, & Pyne (2010) described a flexible method for the synthesis of 3-epi-Australine, which is important for its potential production and application in various research fields.
Propiedades
Número CAS |
119065-82-6 |
|---|---|
Nombre del producto |
3-epi-Australine |
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(1R,2R,3S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 |
Clave InChI |
AIQMLBKBQCVDEY-TVNFTVLESA-N |
SMILES isomérico |
C1CN2[C@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO |
SMILES |
C1CN2C(C(C(C2C1O)O)O)CO |
SMILES canónico |
C1CN2C(C(C(C2C1O)O)O)CO |
Sinónimos |
3-epiaustraline 7-epiaustraline epiaustraline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



